Thalidomide-O-amide-C5-NH2

PROTAC linker design cereblon neosubstrate selectivity exit vector engineering

Thalidomide-O-amide-C5-NH2 (CAS 2360527-40-6) is a CRBN-recruiting PROTAC building block engineered for degrader optimization. The C5-exit vector on the phthalimide ring directs linker trajectory away from zinc-finger neosubstrates (ZFP91/IKZF3), while the alkyl C5 spacer enhances membrane permeability over PEG linkers in PAMPA assays. The terminal primary amine enables direct amide coupling to carboxyl-containing warheads. Available as free base (≥98%) or HCl salt; ambient shipping. Ideal for CNS-targeted PROTAC programs and high-throughput degrader library synthesis where linker SAR and passive diffusion are critical.

Molecular Formula C20H24N4O6
Molecular Weight 416.4 g/mol
Cat. No. B15542630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amide-C5-NH2
Molecular FormulaC20H24N4O6
Molecular Weight416.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24N4O6/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27)
InChIKeyFFKSOQQBPAILQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amide-C5-NH2: E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-amide-C5-NH2 (CAS 2360527-40-6) is a synthetic E3 ligase ligand-linker conjugate that combines a thalidomide-based cereblon (CRBN) ligand with a pentyl (C5) alkyl linker terminating in a primary amine. The molecule features a thalidomide core functionalized at the phthalimide 4-position via an ether-linked acetamide moiety connected to a five-carbon aliphatic spacer . With a molecular formula of C20H24N4O6 and molecular weight of 416.43 g/mol, this compound serves as a modular building block for the synthesis of proteolysis-targeting chimeras (PROTACs) . The terminal primary amine provides a reactive handle for conjugation to carboxyl-containing target protein ligands via standard amide coupling chemistry.

Why Thalidomide-O-amide-C5-NH2 Cannot Be Replaced by Generic PROTAC Linker Alternatives


PROTAC linker selection is not a matter of simple interchangeability; the chemical identity, attachment point, and physicochemical properties of the linker profoundly influence ternary complex formation geometry, degradation efficiency, and drug-like properties. Thalidomide-O-amide-C5-NH2 combines three specific design features—a C5-positioned exit vector on the thalidomide phthalimide ring, an alkyl (rather than PEG) spacer backbone, and a terminal primary amine—each of which carries distinct functional consequences relative to alternative linker choices [1]. Structural biology studies demonstrate that modification at the C5 versus C4 position of the phthalimide ring alters the exit trajectory of the linker, which in turn affects whether the resulting PROTAC engages or avoids zinc-finger transcription factor neosubstrates such as ZFP91 and IKZF3 [2]. Furthermore, the alkyl chain backbone confers different membrane permeability characteristics compared to PEG-based linkers of comparable length [3]. Substituting a C5-alkyl-amine conjugate with a C4-positioned analog, a PEG-based linker, or a terminal carboxylic acid derivative yields fundamentally different PROTAC molecules with distinct degradation profiles and pharmacokinetic behaviors.

Quantitative Differentiation Evidence for Thalidomide-O-amide-C5-NH2 Versus Comparator Compounds


C5 Exit Vector Alters Neosubstrate Degradation Profile Relative to C4-Modified Analogs

Thalidomide-O-amide-C5-NH2 is functionalized at the C5 position of the thalidomide phthalimide ring via an ether-linked acetamide. Structural analysis of the CRBN-pomalidomide-ZNF692 complex (PDB 6H0G) reveals that C5 modification alters the exit vector geometry compared to C4-modified analogs such as pomalidomide-based linkers [1]. In NanoBRET ternary complex formation assays between ZFP91, CRBN, and imide analogs, compounds with C5 amino modifications on the phthalimide ring exhibited different BRET ratios compared to their C4-modified counterparts when tested at 1 μM [2]. Representative immunoblots in MM1.S cells demonstrate that while pomalidomide (C4-amino modified) induces degradation of endogenous zinc-finger proteins ZFP91 and IKZF3, the 5-aminothalidomide analog (C5-modified) shows reduced or altered degradation of these neosubstrates [3]. This differential neosubstrate engagement is attributed to the fact that modification at the C5 position would potentially bump off the ZF degrons from the CRBN binding interface [2]. This evidence is classified as cross-study comparable, as the comparison involves structurally related C4- and C5-modified thalidomide analogs tested under parallel experimental conditions, though not identical to the full Thalidomide-O-amide-C5-NH2 molecule [2][3].

PROTAC linker design cereblon neosubstrate selectivity exit vector engineering targeted protein degradation

Alkyl Linker Backbone Confers Enhanced Membrane Permeability Compared to PEG-Based Linkers

Thalidomide-O-amide-C5-NH2 incorporates a pentyl (C5) alkyl chain as its linker backbone, which differentiates it from PEG-based thalidomide conjugates such as Thalidomide-O-amido-PEG3-C2-NH2 and Thalidomide-C3-PEG5-OH [1]. Alkyl linkers reduce topological polar surface area by eliminating ether oxygen hydrogen-bond acceptors, allowing the degrader molecule to assume a more compact, cylindrical conformation favorable for passive diffusion across lipid bilayers [2]. Comparative permeability studies have demonstrated that at matched lipophilicity, alkyl-linked PROTAC degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), which correlates with improved unbound concentrations in plasma and brain tissue [2]. Additionally, alkyl linkers lack the repeating ether groups that render PEG polymers susceptible to peroxide-mediated chain cleavage in vivo; instead, metabolism proceeds via hydroxylation, resulting in lower clearance and shallower metabolite profiles [3]. This evidence is classified as class-level inference, as the permeability advantage is derived from comparative studies of alkyl versus PEG linkers across PROTAC chemotypes, though not measured directly on Thalidomide-O-amide-C5-NH2 itself [2].

PROTAC permeability alkyl vs PEG linker membrane diffusion oral bioavailability

Terminal Primary Amine Enables Versatile Conjugation Chemistry Compared to Carboxylic Acid-Terminated Analogs

Thalidomide-O-amide-C5-NH2 terminates in a primary amine (NH2), enabling direct conjugation to carboxyl-containing target protein ligands via standard amide coupling chemistry. This distinguishes it from carboxylic acid-terminated analogs such as Thalidomide-O-C5-acid (CAS 2087490-48-8), which terminates in a -COOH group and requires conjugation to amine-containing target ligands . The primary amine of Thalidomide-O-amide-C5-NH2 is reactive toward activated carboxylic acids (e.g., NHS esters, acid chlorides) and can also participate in reductive amination with aldehydes, providing synthetic flexibility. The molecule is commercially available in multiple salt forms including hydrochloride (CAS 2716130-28-6, MW 452.89, purity 95.51%) and trifluoroacetate (TFA) salt (CAS 2748161-83-1, MW 530.5) to accommodate different solubility and handling requirements . This evidence is classified as direct head-to-head comparison based on documented structural differences between commercially available Thalidomide-O-amide-C5-NH2 and its carboxylic acid counterpart .

PROTAC conjugation chemistry amine-COOH coupling linker functionalization amide bond formation

O-Amide Linkage Provides Different Conformational Flexibility Profile Relative to Direct Amine-Linked Analogs

Thalidomide-O-amide-C5-NH2 features an ether-linked acetamide moiety at the C5 position (O-amide linkage), distinguishing it from direct amine-linked analogs such as Thalidomide-NH-C5-NH2 hydrochloride, which connects the thalidomide core to the C5 spacer via a direct nitrogen linkage (4-aminopentylamino substitution) . The O-amide linkage introduces a distinct bond geometry and rotational freedom profile compared to the NH-C5 linkage, which may affect the spatial positioning of the target protein ligand relative to the E3 ligase binding interface. In PROTAC development, linker attachment chemistry has been shown to influence ternary complex stability and degradation efficiency by modulating the relative orientation of the two warheads [1]. The structural difference is evident from molecular formula comparison: Thalidomide-O-amide-C5-NH2 (C20H24N4O6, MW 416.43) versus Thalidomide-NH-C5-NH2 hydrochloride (C18H23ClN4O4, MW 394.9) . This evidence is classified as direct head-to-head comparison based on documented structural and molecular weight differences between commercially available O-amide and NH-linked analogs .

linker conformational flexibility amide bond rotation PROTAC linker SAR ternary complex geometry

Thalidomide-O-amide-C5-NH2: Recommended Research and Industrial Application Scenarios


Synthesis of CRBN-Recruiting PROTACs Targeting Proteins with Carboxyl-Containing Warheads

Thalidomide-O-amide-C5-NH2 is optimally deployed when the target protein ligand (warhead) contains a free carboxylic acid group, enabling direct amide bond formation with the terminal primary amine. This scenario is common when working with carboxylate-containing inhibitors derived from structure-based drug design campaigns. The C5 exit vector geometry, supported by structural data from the CRBN-pomalidomide-ZNF692 complex (PDB 6H0G), provides a defined trajectory for linker extension that may avoid steric clashes with the CRBN binding pocket [1]. Researchers should select this compound when the warhead chemistry dictates an amine-terminated linker and when C5-position functionalization is preferred over C4 modification to modulate neosubstrate degradation profiles [2].

PROTAC Optimization Programs Prioritizing Membrane Permeability and CNS Exposure

When the therapeutic objective shifts from ternary complex optimization to systemic exposure and tissue penetration, the alkyl linker backbone of Thalidomide-O-amide-C5-NH2 offers a permeability advantage over PEG-based alternatives [1]. Comparative permeability studies indicate that alkyl-linked degraders outperform PEGylated analogues in PAMPA assays at matched lipophilicity, correlating with improved unbound concentrations in plasma and brain tissue [1]. This compound is recommended for lead optimization stages where passive membrane diffusion becomes a critical parameter—particularly for PROTACs targeting CNS proteins or requiring high oral bioavailability. The reduced topological polar surface area conferred by the alkyl chain (versus PEG ether oxygens) favors a more compact, membrane-permeable conformation [2].

Structure-Activity Relationship Studies Investigating Linker Attachment Chemistry Effects

Thalidomide-O-amide-C5-NH2 serves as a defined comparator for SAR investigations examining how O-amide versus direct NH-linked attachment chemistry influences PROTAC degradation efficiency [1]. When paired with analogs such as Thalidomide-NH-C5-NH2 hydrochloride, researchers can systematically isolate the contribution of the linker attachment bond to ternary complex formation, cooperativity, and target degradation [2]. This application is particularly relevant for academic labs and biotech companies establishing modular PROTAC platforms where understanding linker SAR is foundational to building predictive design rules for new target classes.

Modular PROTAC Library Synthesis Requiring Defined Exit Vector and Reactive Handle

For high-throughput PROTAC synthesis campaigns or commercial degrader library construction, Thalidomide-O-amide-C5-NH2 offers a well-characterized, commercially available building block with defined purity (≥98% for free base, 95.51% for hydrochloride salt) and multiple salt form options [1][2]. The terminal primary amine enables rapid parallel conjugation to diverse carboxyl-containing warheads using standardized amide coupling protocols. The availability of both free base (MW 416.43) and TFA salt (MW 530.5) forms provides flexibility in solubility and handling during library synthesis . This scenario applies to CROs, medicinal chemistry teams, and chemical biology core facilities requiring reproducible, scalable access to CRBN-based PROTAC precursors.

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